tert-butyl (NE)-N-[amino-(4-prop-2-enoxy-1-benzothiophen-2-yl)methylidene]carbamate
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Overview
Description
tert-Butyl (NE)-N-[amino-(4-prop-2-enoxy-1-benzothiophen-2-yl)methylidene]carbamate is a complex organic compound with potential applications in various fields of scientific research. This compound features a tert-butyl group, a benzothiophene moiety, and an amino group, making it a versatile molecule for chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl (NE)-N-[amino-(4-prop-2-enoxy-1-benzothiophen-2-yl)methylidene]carbamate typically involves multiple steps, starting from readily available precursors. One common route involves the reaction of 4-prop-2-enoxy-1-benzothiophene with an appropriate amine under controlled conditions to form the intermediate. This intermediate is then reacted with tert-butyl isocyanate to yield the final product. The reaction conditions often include the use of solvents such as dichloromethane or tetrahydrofuran, and catalysts like triethylamine to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. Purification steps such as recrystallization or chromatography are employed to obtain the final product with high purity.
Chemical Reactions Analysis
Types of Reactions
tert-Butyl (NE)-N-[amino-(4-prop-2-enoxy-1-benzothiophen-2-yl)methylidene]carbamate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate to introduce oxygen-containing functional groups.
Reduction: Reduction reactions can be performed using agents like lithium aluminum hydride to reduce specific functional groups within the molecule.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents in solvents like ether or tetrahydrofuran.
Substitution: Halogenating agents, nucleophiles, and electrophiles in various solvents depending on the specific reaction.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated or carboxylated derivatives, while reduction may produce amine or alcohol derivatives.
Scientific Research Applications
tert-Butyl (NE)-N-[amino-(4-prop-2-enoxy-1-benzothiophen-2-yl)methylidene]carbamate has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential biological activity, including enzyme inhibition and receptor binding studies.
Medicine: Explored for its potential therapeutic properties, such as anti-inflammatory or anticancer activities.
Industry: Utilized in the development of new materials, including polymers and coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of tert-butyl (NE)-N-[amino-(4-prop-2-enoxy-1-benzothiophen-2-yl)methylidene]carbamate involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the structure of the compound.
Comparison with Similar Compounds
Similar Compounds
- tert-Butyl 4-amino-4-(aminomethyl)piperidine-1-carboxylate
- tert-Butyl 4-(6-amino-3-pyridyl)piperazine-1-carboxylate
- tert-Butyl 4-aminobenzoate
Uniqueness
tert-Butyl (NE)-N-[amino-(4-prop-2-enoxy-1-benzothiophen-2-yl)methylidene]carbamate is unique due to its combination of functional groups, which provide a wide range of reactivity and potential applications. The presence of the benzothiophene moiety, in particular, distinguishes it from other similar compounds and contributes to its unique chemical and biological properties.
This detailed article provides a comprehensive overview of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds
Properties
Molecular Formula |
C17H20N2O3S |
---|---|
Molecular Weight |
332.4 g/mol |
IUPAC Name |
tert-butyl (NE)-N-[amino-(4-prop-2-enoxy-1-benzothiophen-2-yl)methylidene]carbamate |
InChI |
InChI=1S/C17H20N2O3S/c1-5-9-21-12-7-6-8-13-11(12)10-14(23-13)15(18)19-16(20)22-17(2,3)4/h5-8,10H,1,9H2,2-4H3,(H2,18,19,20) |
InChI Key |
WZWFKKJHQCCVKM-UHFFFAOYSA-N |
Isomeric SMILES |
CC(C)(C)OC(=O)/N=C(\C1=CC2=C(C=CC=C2S1)OCC=C)/N |
Canonical SMILES |
CC(C)(C)OC(=O)N=C(C1=CC2=C(C=CC=C2S1)OCC=C)N |
Origin of Product |
United States |
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